(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a bicyclic compound that belongs to the class of azabicyclic structures, specifically featuring a nitrogen atom within its bicyclic framework. This compound is characterized by its unique stereochemistry and has garnered attention for its potential applications in medicinal chemistry and pharmacology.
The synthesis of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride typically involves several key steps:
The molecular structure of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can be described as follows:
O=C(O)[C@@]12CCC[C@@H](CN1)C2
, which conveys its stereochemistry and functional groups .(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can participate in various chemical reactions:
The mechanism of action for (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is primarily related to its interaction with biological targets:
The physical and chemical properties of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride include:
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2